2-(1H-imidazol-1-yl)aniline
Overview
Description
Comprehensive Analysis of 2-(1H-imidazol-1-yl)aniline
2-(1H-imidazol-1-yl)aniline, also known as 2-(1H-benzimidazol-2-yl)aniline, is a compound with a molecular structure containing an imidazole ring and an aniline group. It is synthesized through various methods, including environmentally friendly, water-mediated, and step-wise tandem syntheses . The compound has been studied for its structural and functional properties, including its potential as a gastric H+/K(+)-ATPase inhibitor .
Synthesis Analysis
The synthesis of 2-(1H-imidazol-1-yl)aniline involves the condensation reaction of 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazole-4-carbaldehyde derivatives with aromatic amines in methanol . Additionally, the compound can be synthesized from a single 4,5-unsubstituted imidazol-2-ylidene through mono- and difunctionalization using the nucleophilicity of NHCs and aNHCs .
Molecular Structure Analysis
The crystal structure of 2-(1H-benzimidazol-2-yl)aniline CdII complex reveals a distorted octahedral geometry, with the CdII atom coordinated by four N atoms provided by two bidentate 2-(1H-benzimidazol-2-yl)aniline ligands and two nitrato O atoms .
Chemical Reactions Analysis
The compound and its transition metal complexes have been characterized for their electrochemical properties, showing quasi-reversible Cu2+/Cu+ couple and potent hydroxyl radical scavenging activity . Furthermore, the compound has been studied for its potential as a gastric H+/K(+)-ATPase inhibitor, with various substituents on the aniline ring enhancing enzyme inhibitory activity and showing an inhibitory effect on histamine-stimulated gastric acid secretion .
Physical and Chemical Properties Analysis
The compound and its complexes have been investigated for their thermal stability, magnetic properties, and antioxidant activities, demonstrating significant superoxide radical activity and potent hydroxyl radical scavenging activity .
This comprehensive analysis provides insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of 2-(1H-imidazol-1-yl)aniline, highlighting its potential applications in various fields of research.
Synthesis of 4- and 4,5-functionalized imidazol-2-ylidenes from a single 4,5-unsubstituted imidazol-2-ylidene. Water mediated, environmentally friendly, step-wise, tandem & one-pot syntheses of 2-(1H-benzo[d]imidazole-2-yl)-N-arylbenzamides. Synthesis and structure-activity relationships of substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)-ATPase inhibitors. II. Imidazo[1,2-a]pyridin-2-ylacetic acid and two pairs of isomorphous ML2(H2O)2 dihydrates (M = Ni, Co and Mn, Cd) based on its anion: Syntheses, crystal structures and properties. Synthesis, crystal structure, electrochemistry and antioxidative activity of copper(II), manganese(II) and nickel(II) complexes containing bis(N-ethylbenzimidazol-2-ylmethyl)aniline. Crystal structure of bis[2-(1H-benzimidazol-2-yl-κN 3)aniline-κN]bis(nitrato-κO)cadmium(II). Synthesis, Characterization, Antimicrobial, Antioxidant and Larvicidal Activities of Novel [1-(5,7-Dichloro-1,3-Benzoxazol-2-yl)-3-Substituted Phenyl-1h-Pyrazol-4-L] [Methylene] Aniline Derivatives.
Scientific Research Applications
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Pharmaceutical Applications
- Imidazole is a key component in many pharmaceutical drugs due to its broad range of chemical and biological properties .
- The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- There are commercially available drugs in the market which contain 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
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Antifungal Activity
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Antihypertensive Potential
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OLED Applications
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Medicinal Applications
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Chemical Synthesis
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Biochemical Research
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Material Science
Future Directions
The future directions for “2-(1H-imidazol-1-yl)aniline” and other imidazole-containing compounds could involve further exploration of their broad range of chemical and biological properties . These compounds have potential applications in the development of new drugs, particularly given their diverse biological activities .
properties
IUPAC Name |
2-imidazol-1-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVECTIQVQPUSEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313143 | |
Record name | 2-(1H-imidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60313143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-1-yl)aniline | |
CAS RN |
26286-54-4 | |
Record name | 26286-54-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1H-imidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60313143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-imidazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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